molecular formula C12H13BrF3NO B2426794 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 391220-21-6

2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B2426794
CAS No.: 391220-21-6
M. Wt: 324.141
InChI Key: JVTVKJUQXSWMPT-UHFFFAOYSA-N
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Properties

IUPAC Name

2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c1-7(2)10(13)11(18)17-9-5-3-4-8(6-9)12(14,15)16/h3-7,10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTVKJUQXSWMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide can be compared with similar compounds such as:

Biological Activity

2-Bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound notable for its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C12H13BrF3NO
  • Molecular Weight : Approximately 310.11 g/mol
  • Structural Features :
    • Bromine atom enhances reactivity.
    • Trifluoromethyl group increases metabolic stability and lipophilicity, potentially improving bioavailability.

The biological activity of 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is thought to involve interactions with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups plays a crucial role in its reactivity and binding affinity, which may lead to various biological effects:

  • Interaction with Enzymes and Receptors : The compound may interact with various enzymes or receptors, influencing biochemical pathways that could lead to therapeutic effects.
  • Pharmacokinetics : The fluorine atoms can enhance metabolic stability and alter distribution within the body, potentially affecting the compound's efficacy.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study exploring organofluorine compounds indicated that those with similar structural motifs could inhibit tumor growth in vitro, suggesting that 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide may have similar effects.
  • Antimicrobial Activity :
    • Preliminary investigations into related compounds have shown promising results against bacterial infections, indicating a potential for further development in this area.
  • Pharmacological Profiling :
    • Research has highlighted the importance of the trifluoromethyl group in enhancing the bioavailability of compounds, which could be a significant factor in the pharmacological profile of this compound .

Comparative Analysis with Related Compounds

The following table summarizes the structural variations among compounds related to 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide:

Compound NameMolecular FormulaUnique Features
2-Bromo-N-[2-(trifluoromethyl)phenyl]butanamideC11H11BrF3NODifferent position of trifluoromethyl group
2-Bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamideC12H13BrF3NOAdditional methyl group
2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamideC9H7BrF3NOAcetamide instead of butanamide

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a precursor, such as 3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, using reagents like NN-bromosuccinimide (NBS) or molecular bromine (Br2Br_2) under controlled conditions. Catalysts such as FeCl3_3 or AlCl3_3 are critical for regioselectivity, particularly to avoid side reactions from the electron-withdrawing trifluoromethyl group. Solvent choice (e.g., dichloromethane or CCl4_4) and temperature (0–25°C) significantly impact yield. For example, lower temperatures minimize decomposition of the brominated intermediate. Purity is optimized via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H, 13C^13C, and 19F^{19}F-NMR confirm regiochemistry and detect impurities. The trifluoromethyl group (CF3-CF_3) appears as a singlet near δ -60 ppm in 19F^{19}F-NMR, while bromine deshields adjacent protons in 1H^1H-NMR.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) validates molecular mass and purity (>95%).
  • X-ray Crystallography : Single-crystal analysis resolves steric effects from the bulky trifluoromethyl and bromine substituents, aiding in understanding conformational stability .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The CF3-CF_3 group is strongly electron-withdrawing, activating the adjacent carbonyl carbon toward nucleophilic attack (e.g., by amines or alkoxides). However, steric hindrance from the 3-methyl and bromine substituents slows reaction kinetics. Kinetic studies (via 1H^1H-NMR monitoring) show that reactions in polar aprotic solvents (e.g., DMF) at 60°C improve conversion rates by reducing steric crowding. Computational modeling (DFT) predicts transition states and guides solvent/catalyst selection .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura cross-coupling involving the bromine moiety?

  • Methodological Answer : The bromine atom serves as a leaving group for palladium-catalyzed cross-coupling. Key parameters:
  • Catalyst System : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 with ligands (e.g., SPhos) enhance oxidative addition efficiency.
  • Base : K2_2CO3_3 or Cs2_2CO3_3 in THF/H2_2O (3:1) at 80°C improves coupling rates.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 1–2 hours while maintaining >80% yield. Post-reaction purification via flash chromatography removes palladium residues .

Q. What computational strategies predict the compound’s metabolic stability in pharmacological studies?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate metabolic pathways (e.g., cytochrome P450 oxidation). The bromine atom increases molecular weight and lipophilicity (clogP ~3.2), potentially reducing renal clearance.
  • Docking Studies : Molecular docking into enzyme active sites (e.g., CYP3A4) identifies susceptible positions for demethylation or dehalogenation. MD simulations (AMBER/NAMD) assess binding stability over 100-ns trajectories .

Q. How does steric hindrance from the 3-methyl group affect crystallization behavior?

  • Methodological Answer : The 3-methyl group disrupts crystal packing, leading to polymorphic variability. Screening crystallization solvents (e.g., ethanol vs. acetone) reveals that ethanol favors a monoclinic P21/cP2_1/c lattice with higher thermal stability (TGA/DSC shows decomposition >200°C). Synchrotron XRD resolves subtle torsional angles between the amide and phenyl rings, critical for designing co-crystals with improved solubility .

Q. What strategies mitigate racemization during amide bond formation in derivatives of this compound?

  • Methodological Answer : Racemization occurs via oxazolone intermediate formation. Mitigation approaches:
  • Coupling Reagents : Use HATU/DIPEA in DMF instead of EDCl/HOBt to reduce activation time.
  • Low-Temperature Activation : Pre-cool reagents to -20°C before mixing.
  • Chiral HPLC : Monitor enantiomeric excess (ee) using a Chiralpak IA column (hexane/IPA 90:10). Derivatization with Marfey’s reagent confirms configuration .

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